molecular formula C16H28N4O3 B6772231 3-oxo-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-4-propyl-1,4-diazepane-1-carboxamide

3-oxo-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-4-propyl-1,4-diazepane-1-carboxamide

Cat. No.: B6772231
M. Wt: 324.42 g/mol
InChI Key: VKOIUPPHUUNERG-UHFFFAOYSA-N
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Description

3-oxo-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-4-propyl-1,4-diazepane-1-carboxamide is a complex organic compound that features a diazepane ring, a pyrrolidinone moiety, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-4-propyl-1,4-diazepane-1-carboxamide typically involves multi-step organic synthesis One common approach is to start with the formation of the pyrrolidinone ring, followed by the construction of the diazepane ring

    Formation of Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.

    Construction of Diazepane Ring: This step often involves the reaction of a diamine with a diacid chloride or a similar bifunctional reagent to form the diazepane ring.

    Introduction of Propyl Group and Carboxamide Functionality:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-4-propyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-oxo-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-4-propyl-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-oxo-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-4-propyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-3-cyclohexyl-1-oxo-1-({(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}amino)propan-2-yl]-1H-indole-2-carboxamide
  • 3-(2-oxopyrrolidin-1-yl)propanoic acid

Uniqueness

3-oxo-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-4-propyl-1,4-diazepane-1-carboxamide is unique due to its combination of a diazepane ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

IUPAC Name

3-oxo-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-4-propyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3/c1-3-7-18-9-5-10-20(12-15(18)22)16(23)17-13(2)11-19-8-4-6-14(19)21/h13H,3-12H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOIUPPHUUNERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCN(CC1=O)C(=O)NC(C)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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